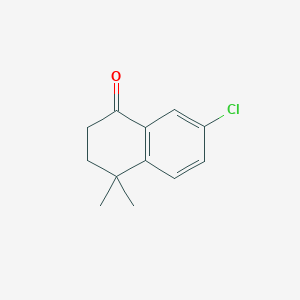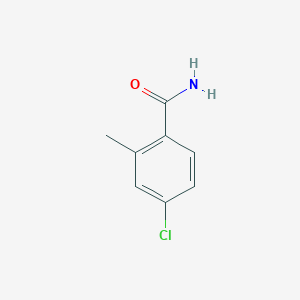
4-Chloro-2-methylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamides, including 4-Chloro-2-methylbenzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylbenzamide can be analyzed using various spectroscopic techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy (FTIR) allows identifying this information through absorption and emission of light in the infrared region .
Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2-methylbenzamide can be studied using electroanalytical tools. These tools can investigate redox-active intermediates formed chemically in solution . The study of these intermediates can provide vital information in the study of synthetic reaction mechanisms, enabling the design of new catalysts and methods .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-methylbenzamide can be analyzed using various techniques. For instance, the manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .
Scientific Research Applications
Antioxidant Properties
4-Chloro-2-methylbenzamide: exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. Antioxidants scavenge free radicals, reducing the risk of cellular damage and associated diseases. Researchers have investigated its potential as a natural antioxidant in food preservation and health supplements .
Antibacterial Activity
This compound has been evaluated for its antibacterial properties. In vitro studies have assessed its effectiveness against both gram-positive and gram-negative bacteria. By inhibiting bacterial growth, it could contribute to the development of novel antimicrobial agents .
Metal Chelation
Metal chelation refers to the binding of metal ions by organic molecules. 4-Chloro-2-methylbenzamide has demonstrated effective metal chelating activity. This property is relevant in fields such as environmental remediation, where chelators can help remove heavy metals from contaminated soil or water .
Industrial Applications
Amides, including benzamides, find applications in various industrial sectors. For instance:
Drug Discovery and Medicinal Chemistry
Benzamides have a rich history in medicinal chemistry. Researchers explore their potential as drug candidates for various conditions:
Natural Product Synthesis
Amides are prevalent in natural products and synthetic intermediates. Researchers use benzamides as building blocks for more complex molecules. Their versatility allows for the creation of diverse compounds with potential biological activities .
Safety And Hazards
Future Directions
The future directions in the study and application of 4-Chloro-2-methylbenzamide could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Since benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, new synthetic methods for this type of compounds can be of considerable importance .
properties
IUPAC Name |
4-chloro-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVMBIZATLJJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylbenzamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


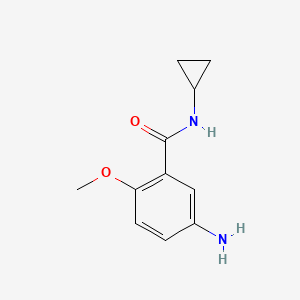
![3-[(dimethylamino)methyl]-1H-indole-5-carboxylic acid](/img/structure/B3033583.png)
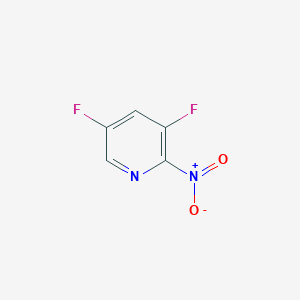
![3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione](/img/structure/B3033587.png)
![N-(propan-2-ylideneamino)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B3033588.png)
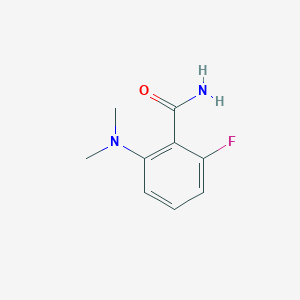
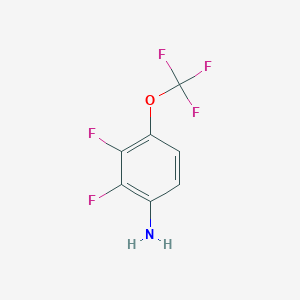
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B3033594.png)
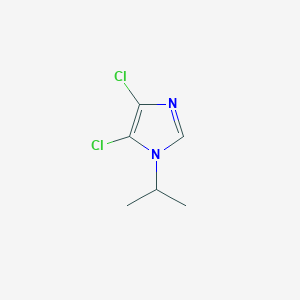


![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)
